N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride
Overview
Description
N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride: is an organosulfur compound that contains a sulfamoyl chloride functional group. This compound is of interest due to its unique chemical properties, which include the presence of both a trifluoromethyl group and a sulfamoyl chloride group. These features make it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride typically involves the reaction of N-methyl-N-(2,2,2-trifluoroethyl)amine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
N-methyl-N-(2,2,2-trifluoroethyl)amine+chlorosulfonic acid→N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: The compound can be reduced to form N-methyl-N-(2,2,2-trifluoroethyl)sulfonamide.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Sulfonamide derivatives: Formed through nucleophilic substitution.
Sulfonic acid: Formed through hydrolysis.
N-methyl-N-(2,2,2-trifluoroethyl)sulfonamide: Formed through reduction.
Scientific Research Applications
N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological studies: The compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Material science: It is employed in the development of fluorinated materials with unique properties, such as increased chemical resistance and thermal stability.
Medicinal chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting enzymes and receptors.
Mechanism of Action
The mechanism of action of N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
- 2,2,2-Trifluoroethylamine
- N-methyl-N-(2,2,2-trifluoroethyl)sulfonamide
Uniqueness
N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride is unique due to the presence of both a trifluoromethyl group and a sulfamoyl chloride group. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and stability under various conditions. These features make it a versatile intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF3NO2S/c1-8(11(4,9)10)2-3(5,6)7/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWQBHLLDZEMBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544554 | |
Record name | Methyl(2,2,2-trifluoroethyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104468-13-5 | |
Record name | Methyl(2,2,2-trifluoroethyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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